molecular formula C22H30N2O4 B6750452 [3-(2-Hydroxycyclohexyl)morpholin-4-yl]-[1-(2-methoxyethyl)indol-3-yl]methanone

[3-(2-Hydroxycyclohexyl)morpholin-4-yl]-[1-(2-methoxyethyl)indol-3-yl]methanone

Cat. No.: B6750452
M. Wt: 386.5 g/mol
InChI Key: WPJCIWZTVSAIIB-UHFFFAOYSA-N
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Description

[3-(2-Hydroxycyclohexyl)morpholin-4-yl]-[1-(2-methoxyethyl)indol-3-yl]methanone is a complex organic compound that features a morpholine ring, a hydroxycyclohexyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Hydroxycyclohexyl)morpholin-4-yl]-[1-(2-methoxyethyl)indol-3-yl]methanone typically involves multi-step organic synthesis techniques. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the cyclohexyl moiety can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the indole moiety can be reduced to an alcohol.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Alkyl halides and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of indole alcohol derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(2-Hydroxycyclohexyl)morpholin-4-yl]-[1-(2-methoxyethyl)indol-3-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. The presence of the indole moiety suggests that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The combination of the morpholine ring and the indole moiety may confer specific pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique structural features make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of [3-(2-Hydroxycyclohexyl)morpholin-4-yl]-[1-(2-methoxyethyl)indol-3-yl]methanone involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The hydroxycyclohexyl group may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • [3-(2-Hydroxycyclohexyl)morpholin-4-yl]-[1-(2-ethyl)indol-3-yl]methanone
  • [3-(2-Hydroxycyclohexyl)morpholin-4-yl]-[1-(2-methoxyethyl)benzofuran-3-yl]methanone
  • [3-(2-Hydroxycyclohexyl)morpholin-4-yl]-[1-(2-methoxyethyl)pyrrole-3-yl]methanone

Uniqueness

The uniqueness of [3-(2-Hydroxycyclohexyl)morpholin-4-yl]-[1-(2-methoxyethyl)indol-3-yl]methanone lies in its specific combination of functional groups. The presence of the indole moiety, combined with the morpholine ring and the hydroxycyclohexyl group, provides a unique structural framework that may confer distinct biological and chemical properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[3-(2-hydroxycyclohexyl)morpholin-4-yl]-[1-(2-methoxyethyl)indol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4/c1-27-12-10-23-14-18(16-6-2-4-8-19(16)23)22(26)24-11-13-28-15-20(24)17-7-3-5-9-21(17)25/h2,4,6,8,14,17,20-21,25H,3,5,7,9-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJCIWZTVSAIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)C(=O)N3CCOCC3C4CCCCC4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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